1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone

Description

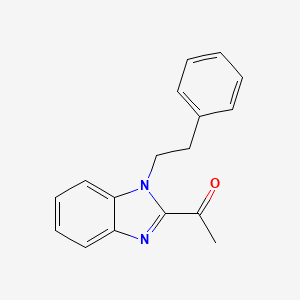

1-(1-Phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone is a benzimidazole derivative characterized by a phenethyl substituent at the N1-position of the benzimidazole core and an ethanone (acetyl) group at the C2-position. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antifungal, and anticancer properties . The phenethyl moiety may enhance lipophilicity and binding interactions with biological targets, such as enzymes or receptors, while the ethanone group provides a reactive site for further synthetic modifications .

Properties

IUPAC Name |

1-[1-(2-phenylethyl)benzimidazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLVFKXJJZTGQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=CC=CC=C2N1CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901320646 | |

| Record name | 1-[1-(2-phenylethyl)benzimidazol-2-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820288 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478040-86-7 | |

| Record name | 1-[1-(2-phenylethyl)benzimidazol-2-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone is a benzimidazole derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Information

- Molecular Formula : C17H19N3

- SMILES : C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCN

- InChIKey : XDMKMEOOBJUHBD-UHFFFAOYSA-N

Benzimidazole derivatives, including this compound, are known to exhibit a range of biological activities due to their ability to interact with various biological targets. The following are key mechanisms associated with this compound:

- Antimicrobial Activity : Some studies suggest that benzimidazole derivatives can inhibit the growth of certain bacteria and fungi by disrupting their cellular processes.

- Antiparasitic Effects : Research indicates that similar compounds have shown efficacy against protozoan parasites, particularly in the treatment of infections like amoebiasis caused by Entamoeba histolytica .

Pharmacological Effects

The pharmacological profile of this compound has not been extensively documented in literature; however, related compounds have demonstrated:

- Cytotoxicity : Some benzimidazole derivatives have shown cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

- Neuropharmacological Effects : Certain derivatives are being explored for their effects on the central nervous system, potentially acting as anxiolytics or antidepressants.

Comparative Molecular Field Analysis (CoMFA)

A study employing CoMFA techniques highlighted the importance of steric and electronic factors in the design of benzimidazole derivatives with enhanced biological activity against E. histolytica. The findings suggested that modifications at specific positions on the benzimidazole ring could lead to increased antiamoebic activity .

In Vitro Studies

In vitro studies have indicated that benzimidazole compounds can inhibit specific enzymes or receptors involved in microbial metabolism. For example, a related compound was found to disrupt the metabolic pathways of E. histolytica, leading to reduced viability of the pathogen.

Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a broader class of benzimidazole-based ethanones. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.